Desmethylene cis-Tadalafil (CAS 171489-03-5), chemically defined as the (6R,12aR)-catechol derivative of tadalafil, is a critical analytical reference standard and known degradation product in pharmaceutical manufacturing. Unlike the active pharmaceutical ingredient (API) which features a lipophilic methylenedioxy bridge, this compound possesses a 3,4-dihydroxyphenyl moiety, drastically altering its polarity and chemical reactivity [1]. In industrial procurement, it is primarily sourced by quality control (QC) laboratories and formulation developers to comply with stringent pharmacopeial monographs, validate stability-indicating assays, and conduct pharmacokinetic profiling of CYP3A4-mediated metabolism [2].
Generic substitution of Desmethylene cis-Tadalafil with other tadalafil impurities (such as N-desmethyl tadalafil) or generic catechol derivatives is impossible in a regulatory QC environment. The United States Pharmacopeia (USP) specifically mandates the quantification of this exact compound as a specified degradation product in Tadalafil Tablets [1]. Using a structurally similar analog or a different stereoisomer (e.g., a trans-diastereomer) will result in incorrect relative retention times (RRT) and UV response factors during high-performance liquid chromatography (HPLC). This chromatographic mismatch leads to peak misidentification, failed system suitability tests, and out-of-specification (OOS) results, ultimately risking the regulatory rejection of commercial drug batches .
Following the recent updates to the USP monograph for Tadalafil Tablets, Desmethylene tadalafil is explicitly classified as a specified degradation product. The monograph dictates a strict acceptance criterion of Not More Than (NMT) 0.5% for this specific impurity, which is significantly wider than the NMT 0.2% limit applied to unspecified, individual impurities [1]. Procurement of the exact, highly pure Desmethylene cis-Tadalafil standard is mandatory to accurately calibrate HPLC systems and prove that commercial formulations remain within this 0.5% threshold during their shelf life.
| Evidence Dimension | Allowable Degradation Limit (USP) |
| Target Compound Data | NMT 0.5% (Specified limit for Desmethylene tadalafil) |
| Comparator Or Baseline | Unspecified individual impurities (NMT 0.2%) |
| Quantified Difference | 2.5-fold higher allowable threshold, requiring specific calibration |
| Conditions | USP HPLC method for Organic Impurities in Tadalafil Tablets |
Procurement of this exact standard is legally required to comply with the updated USP monograph and prevent commercial batch rejection.
In reversed-phase HPLC (RP-HPLC) used for stability testing, the structural difference between Tadalafil and Desmethylene cis-Tadalafil dictates their separation. The cleavage of the methylenedioxy bridge to form a 3,4-dihydroxyphenyl (catechol) group significantly decreases the molecule's lipophilicity. As a result, Desmethylene cis-Tadalafil exhibits a much shorter relative retention time (RRT < 1.0) compared to the highly lipophilic Tadalafil API and other impurities like N-desmethyl tadalafil . Using the exact standard is necessary to establish accurate RRTs and response factors, ensuring baseline resolution during forced degradation studies.
| Evidence Dimension | Relative Retention Time (RRT) and Polarity |
| Target Compound Data | Early elution profile driven by highly polar catechol diol groups |
| Comparator Or Baseline | Tadalafil API (lipophilic methylenedioxy core, later elution) |
| Quantified Difference | Distinct, non-overlapping RRT requiring exact standard matching for peak identification |
| Conditions | Reversed-phase HPLC (C18 column) stability-indicating method |
Ensures accurate peak identification and quantification of degradation products without co-elution artifacts during stability testing.
Desmethylene cis-Tadalafil is the primary circulating metabolite of tadalafil, formed predominantly via CYP3A4-mediated demethylenation. In comparative in vitro human liver microsome assays, tadalafil undergoes this specific demethylenation pathway to form the catechol, whereas structurally related PDE5 inhibitors like sildenafil primarily undergo N-demethylation to form N-desmethyl sildenafil [1]. Because the metabolic clearance pathways are fundamentally different, researchers evaluating drug-drug interactions (DDIs) or pharmacokinetic profiles must procure the exact Desmethylene cis-Tadalafil standard to accurately quantify CYP3A4 turnover rates.
| Evidence Dimension | Primary CYP3A4 Metabolic Pathway |
| Target Compound Data | Demethylenation to form Desmethylene cis-Tadalafil |
| Comparator Or Baseline | Sildenafil (N-demethylation to form N-desmethyl sildenafil) |
| Quantified Difference | 100% divergence in primary metabolic clearance mechanism (demethylenation vs. N-demethylation) |
| Conditions | In vitro human liver microsome (HLM) and recombinant CYP3A4 assays |
Critical for ADME/Tox laboratories conducting accurate pharmacokinetic tracking and DDI assessments for PDE5 inhibitors.
The presence of the 3,4-dihydroxyphenyl (catechol) moiety makes Desmethylene cis-Tadalafil highly susceptible to auto-oxidation, potentially forming reactive quinones. While the Tadalafil API is stable at room temperature due to its protected methylenedioxy bridge, Desmethylene cis-Tadalafil reference standards must be strictly stored at -20°C and handled carefully in solution to prevent oxidative degradation [1]. Procurement teams must source this compound from vendors that guarantee cold-chain logistics and high-purity inert packaging, as degraded standards will cause calibration failures in QC assays.
| Evidence Dimension | Oxidative Susceptibility and Storage Temperature |
| Target Compound Data | Highly oxidation-prone catechol, requires -20°C storage |
| Comparator Or Baseline | Tadalafil API (oxidation-resistant, room temperature stable) |
| Quantified Difference | Requires strict -20°C cold-chain storage to prevent rapid auto-oxidation, compared to the ambient (20-25°C) stability of the API |
| Conditions | Long-term reference standard storage and analytical solution preparation |
Dictates vendor selection based on cold-chain capabilities and necessitates specific laboratory handling protocols to maintain standard integrity.
In compliance with the updated USP monograph, QC laboratories must use Desmethylene cis-Tadalafil as a reference standard to quantify this specified degradation product in commercial Tadalafil Tablets. It ensures batches do not exceed the mandated NMT 0.5% limit during routine release and shelf-life testing [1].
Analytical development teams utilize this compound for spiking studies during the validation of RP-HPLC methods. Its distinct polarity and early elution profile are leveraged to prove baseline resolution between the API and its primary degradation products under oxidative or acidic stress conditions .
Bioanalytical laboratories procure this standard to calibrate LC-MS/MS assays for tracking the CYP3A4-mediated demethylenation of tadalafil in human plasma. It is essential for determining metabolic clearance rates and evaluating potential drug-drug interactions (DDIs) in clinical studies [2].